N,N'-(2,2-DIMETHYL-1,3-PROPANEDIYL)BIS(4-FLUOROBENZAMIDE)
Overview
Description
N,N’-(2,2-DIMETHYL-1,3-PROPANEDIYL)BIS(4-FLUOROBENZAMIDE): is a synthetic organic compound characterized by the presence of two fluorobenzamide groups attached to a 2,2-dimethyl-1,3-propanediol backbone
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Acts as a ligand in coordination chemistry.
Biology:
- Investigated for its potential as an enzyme inhibitor due to the presence of the amide groups.
Medicine:
- Explored for its potential use in drug development, particularly in the design of anti-inflammatory and anticancer agents.
Industry:
- Utilized in the production of specialty polymers and materials with specific properties such as increased thermal stability and resistance to chemical degradation.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-(2,2-DIMETHYL-1,3-PROPANEDIYL)BIS(4-FLUOROBENZAMIDE) typically involves the reaction of 2,2-dimethyl-1,3-propanediol with 4-fluorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
(CH3)2C(CH2OH)2+2C6H4FCOCl→(CH3)2C(CH2OC(O)C6H4F)2+2HCl
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity, often involving the use of solvents such as dichloromethane or toluene and catalysts to accelerate the reaction.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of carboxylic acids.
Reduction: Reduction of the amide groups can yield the corresponding amines.
Substitution: The fluorine atoms on the benzene rings can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO_4) or chromium trioxide (CrO_3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH_4) or hydrogenation using a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Substituted benzamides.
Mechanism of Action
The mechanism by which N,N’-(2,2-DIMETHYL-1,3-PROPANEDIYL)BIS(4-FLUOROBENZAMIDE) exerts its effects is largely dependent on its interaction with molecular targets. The amide groups can form hydrogen bonds with biological macromolecules, potentially inhibiting enzyme activity. The fluorine atoms enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.
Comparison with Similar Compounds
N,N’-(2,2-DIMETHYL-1,3-PROPANEDIYL)BIS(4-CHLOROBENZAMIDE): Similar structure but with chlorine atoms instead of fluorine.
N,N’-(2,2-DIMETHYL-1,3-PROPANEDIYL)BIS(4-METHYLBENZAMIDE): Contains methyl groups instead of fluorine.
N,N’-(2,2-DIMETHYL-1,3-PROPANEDIYL)BIS(4-NITROBENZAMIDE): Contains nitro groups instead of fluorine.
Uniqueness: The presence of fluorine atoms in N,N’-(2,2-DIMETHYL-1,3-PROPANEDIYL)BIS(4-FLUOROBENZAMIDE) imparts unique properties such as increased electronegativity and lipophilicity, which can enhance its biological activity and stability compared to its analogs.
This detailed article provides a comprehensive overview of N,N’-(2,2-DIMETHYL-1,3-PROPANEDIYL)BIS(4-FLUOROBENZAMIDE), covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
4-fluoro-N-[3-[(4-fluorobenzoyl)amino]-2,2-dimethylpropyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F2N2O2/c1-19(2,11-22-17(24)13-3-7-15(20)8-4-13)12-23-18(25)14-5-9-16(21)10-6-14/h3-10H,11-12H2,1-2H3,(H,22,24)(H,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZTLYDQOWHPFEE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CNC(=O)C1=CC=C(C=C1)F)CNC(=O)C2=CC=C(C=C2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F2N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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